

CCT251455: A Technical Guide to a Potent and Selective Mps1 Kinase Inhibitor

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Compound of Interest

Compound Name: CCT251455

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Abstract

CCT251455 is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical component of the spindle assembly checkpoint (SAC). Mps1 is a serine/threonine kinase that plays a pivotal role in ensuring the fidelity of chromosome segregation during mitosis. Aberrant expression and activity of Mps1 are implicated in the chromosomal instability observed in many human cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of **CCT251455**, including its mechanism of action, target, and detailed protocols for its evaluation in biochemical and cellular assays. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and cell cycle regulation.

Introduction

The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. This ensures the faithful segregation of chromosomes to daughter cells, thereby maintaining genomic stability. The Monopolar Spindle 1 (Mps1) kinase, also known as Threonine and Tyrosine kinase (TTK), is a key upstream regulator of the SAC.^[1] In response to unattached kinetochores, Mps1 initiates a signaling cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting key mitotic proteins for degradation.

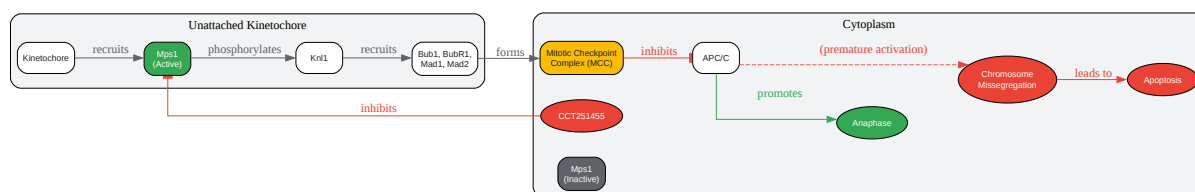
Dysregulation of the SAC is a hallmark of many cancers and contributes to aneuploidy, a state of abnormal chromosome numbers. Cancer cells with a weakened SAC are often more dependent on the remaining checkpoint activity for their survival, presenting a therapeutic window for SAC inhibitors. **CCT251455** has emerged as a potent and selective inhibitor of Mps1 kinase, demonstrating significant anti-proliferative activity in various cancer cell lines.

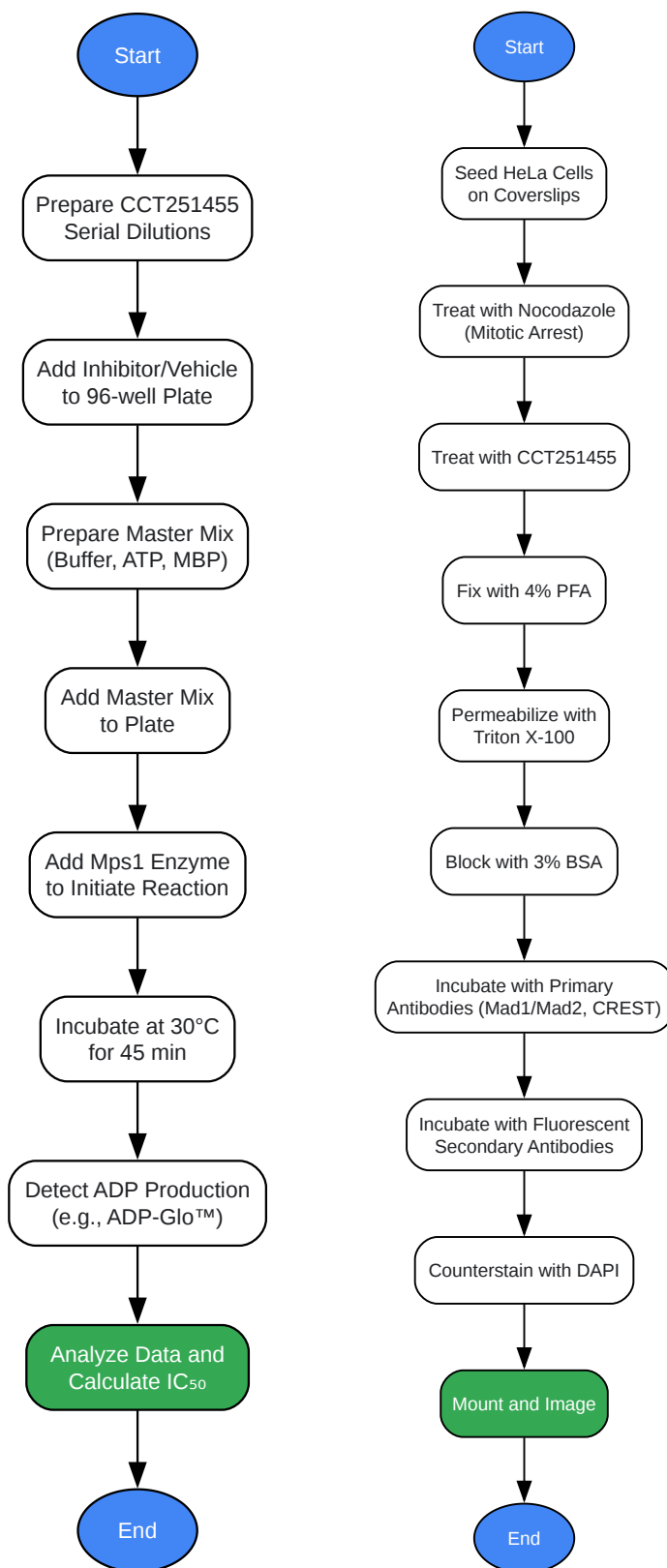
CCT251455: Mechanism of Action and Target

The primary molecular target of **CCT251455** is the Monopolar Spindle 1 (Mps1) kinase. **CCT251455** acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Mps1 and thereby preventing its catalytic activity. The inhibition of Mps1 kinase activity by **CCT251455** disrupts the spindle assembly checkpoint signaling cascade. This leads to a failure to recruit essential checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores. [2][3] Consequently, the formation of the Mitotic Checkpoint Complex (MCC) is impaired, resulting in the premature activation of the APC/C. This leads to the untimely degradation of cyclin B and securin, forcing cells to exit mitosis without proper chromosome alignment. The resulting catastrophic chromosome missegregation and gross aneuploidy ultimately trigger apoptotic cell death in cancer cells.

Signaling Pathway

The following diagram illustrates the central role of Mps1 in the spindle assembly checkpoint and the mechanism of action of **CCT251455**.





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